2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-6-4-8(13(14,15)16)10-11(7-2-3-7)18-19(5-9(20)21)12(10)17-6/h4,7H,2-3,5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKKKQBJUJOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. For instance, a reaction between a substituted pyridine and a hydrazine derivative under acidic or basic conditions can yield the desired core structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the employment of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the cyclopropyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoromethyl iodide (CF₃I), diazo compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and cyclopropyl ring can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
a) Ethyl vs. Methyl Substitution
b) Aromatic and Heterocyclic Substitutions
- 2-[3-Cyclopropyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid (CAS 937606-10-5):
- 2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid (CAS 937605-90-8):
Substituent Variations at Position 3
Trifluoromethyl Group Modifications
- 2-[4-(Difluoromethyl)-3-methyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid (CAS 1006444-98-9):
Molecular Weight and Solubility
| Compound (CAS) | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|
| 937606-00-3 (Target) | 299.25 | Cyclopropyl, Methyl, Trifluoromethyl | 95% |
| 1018125-49-9 (Ethyl derivative) | 327.30 | Cyclopropyl, Ethyl, Trifluoromethyl | 95% |
| 937606-10-5 (Thiophene derivative) | 375.35 | Cyclopropyl, Thiophene, Trifluoromethyl | 95% |
| 1006444-98-9 (Difluoromethyl) | 335.32 | Methyl, Difluoromethyl, Fluorophenyl | 95% |
- The target compound has the lowest molecular weight, favoring better aqueous solubility. Bulkier substituents (e.g., thiophene) increase molecular weight and may reduce solubility .
Biological Activity
2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H12F3N3O2 |
| Molecular Weight | 299.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Combining appropriate precursors followed by cyclization.
- Functional Group Modifications : Adjusting the functional groups to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that it may act as an inhibitor for various kinases involved in cell signaling pathways, particularly those related to cancer proliferation and inflammation.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cancer Treatment : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds with similar structures demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity .
- Anti-inflammatory Effects : The compound has potential applications in treating chronic pain by modulating pathways involved in pain signaling .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that compounds similar to this compound significantly inhibited the proliferation of human tumor cell lines such as HeLa and A375 .
- Selectivity Profile : A study on structurally related compounds revealed a selective inhibition pattern where certain derivatives exhibited a greater than 265-fold selectivity for CDK2 over CDK9, showcasing the potential for targeted therapy with reduced side effects .
Comparative Analysis
When compared to other compounds within the pyrazolo[3,4-b]pyridine class, this compound stands out due to its trifluoromethyl group, which enhances lipophilicity and potentially increases membrane permeability.
| Compound Name | IC50 (µM) | Selectivity Ratio (CDK2/CDK9) |
|---|---|---|
| 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)... | 0.36 | >265 |
| Ethyl 3-(2,6-Dichlorophenylimino)-3-Methoxypropionate | 0.50 | N/A |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors and subsequent functionalization. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized via refluxing tert-butyl 4-aminopiperidine-1-carboxylate with N,N-diisopropylethylamine, followed by cyclization and purification using silica gel column chromatography . Modifications to the cyclopropyl and trifluoromethyl groups may require tailored protecting group strategies or halogenation steps.
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~335–391 g/mol based on analogs in ).
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions, as demonstrated for structurally similar pyrazolo[3,4-b]pyridines (e.g., δ 2.56 ppm for methyl groups in ).
- HPLC with UV detection (≥95% purity threshold, as per and ).
Q. What storage conditions are optimal for maintaining stability?
Store at 2–8°C in a dry, sealed environment to prevent hydrolysis of the acetic acid moiety or degradation of the trifluoromethyl group. Avoid exposure to heat, moisture, or light (P210 precaution in ).
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. ethyl substituents) influence biological activity?
Comparative studies on analogs (e.g., 2-(6-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid in ) suggest that bulky substituents like cyclopropyl may enhance target binding affinity by reducing steric hindrance or altering electronic properties. Computational modeling (e.g., density functional theory) can predict substituent effects on molecular polarity and π-π stacking interactions .
Q. What experimental strategies are recommended to resolve contradictory bioactivity data across studies?
- Dose-response assays to clarify potency discrepancies.
- Off-target screening (e.g., kinase panels in ) to identify unintended interactions.
- Metabolic stability tests (e.g., liver microsome assays) to rule out rapid degradation as a cause of variable efficacy .
Q. How can researchers design assays to probe the mechanism of action for this compound?
- Autophagy induction assays : Monitor LC3-II/LC3-I ratio via western blotting, as demonstrated for pyrazolo[4,3-c]pyridin-4(5H)-ones in .
- Kinase inhibition profiling : Use ATP-competitive binding assays with recombinant kinases (e.g., mTOR/p70S6K in ).
- Cellular thermal shift assays (CETSA) to validate direct target engagement .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Optimize silica gel chromatography conditions or switch to preparative HPLC for higher yields ().
- Trifluoromethyl group stability : Avoid prolonged heating during ester hydrolysis steps to prevent defluorination ().
- Cyclopropane ring integrity : Use low-temperature reaction conditions to prevent ring-opening side reactions .
Methodological Guidance
Q. How should researchers address solubility issues in biological assays?
- Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to improve aqueous solubility.
- For in vivo studies, consider pro-drug derivatives (e.g., ethyl esters in ) to enhance bioavailability .
Q. What computational tools are suitable for predicting ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
